N-(4-methyl-5-oxo-6,6a-dihydrodithiolo[4,3-b]pyrrol-6-yl)propanamide
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Overview
Description
Aureothricin is a dithiolopyrrolone antibiotic first isolated in 1948 by Umezawa and co-workers from a Streptomyces strain related to Nocardia farcinica . It is characterized by a unique bicyclic structure containing a disulfide bridge between two enethiols . Aureothricin exhibits broad-spectrum antibiotic activity against various Gram-positive and Gram-negative bacteria .
Preparation Methods
Aureothricin can be synthesized through a series of chemical reactions. The synthetic route involves the construction of a substituted pyrrolinone ring by cyclization of methoxalylamine and the contraction of a 6-membered dithioketal to a 5-membered disulfide ring . Industrial production typically involves fermentation using Streptomyces species, where aureothricin is produced as a by-product of thiolutin fermentation .
Chemical Reactions Analysis
Aureothricin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Major products formed from these reactions include derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Aureothricin has several scientific research applications:
Chemistry: Used as a model compound to study the synthesis and biosynthesis of dithiolopyrrolone antibiotics.
Biology: Investigated for its role in inhibiting RNA synthesis in bacteria and yeast.
Industry: Utilized in the development of new antibiotics and as a biocontrol agent against plant pathogens.
Mechanism of Action
Aureothricin exerts its effects by inhibiting RNA synthesis at the transcription level . It targets RNA polymerase, interfering with the transcription process and ultimately inhibiting bacterial growth . Additionally, it has been shown to induce resistance mechanisms in plants, enhancing their defense against pathogens .
Comparison with Similar Compounds
Aureothricin belongs to the dithiolopyrrolone class of antibiotics, which includes compounds like holomycin, thiolutin, and thiomarinol . These compounds share a similar bicyclic structure with a disulfide bridge but differ in their side chains and biological activities. Aureothricin is unique due to its specific substitution pattern and its moderate antimicrobial activity .
Similar Compounds
Holomycin: Known for its activity against rifamycin-resistant bacteria.
Thiolutin: Exhibits broad-spectrum antibacterial activity.
Thiomarinol: A marine antibiotic with a unique hybrid structure.
Properties
IUPAC Name |
N-(4-methyl-5-oxo-6,6a-dihydrodithiolo[4,3-b]pyrrol-6-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S2/c1-3-6(12)10-7-8-5(4-14-15-8)11(2)9(7)13/h4,7-8H,3H2,1-2H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIMTLZWTXYKQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1C2C(=CSS2)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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